molecular formula C13H13ClN2O2 B5692311 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole

1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5692311
M. Wt: 264.71 g/mol
InChI Key: SFZWOUXDDKBQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole, also known as Cmpd 1, is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Additionally, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to exhibit other biochemical and physiological effects. Studies have shown that it has antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Additionally, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to exhibit antitumor activity in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit potent biological activity at low concentrations, which may make it a cost-effective option for researchers. However, one limitation of using 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 and its potential applications in other areas such as cancer therapy and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been described in several research articles. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8-6-9(2)16(15-8)13(17)11-7-10(14)4-5-12(11)18-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZWOUXDDKBQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-2-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

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